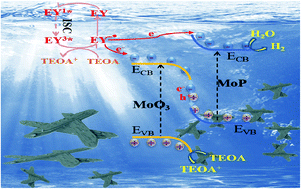MoP@MoO3 S-scheme heterojunction in situ construction with phosphating MoO3 for high-efficient photocatalytic hydrogen production
Nanoscale Pub Date: 2021-10-18 DOI: 10.1039/D1NR05452J
Abstract
As important artificial photosynthesis, the construction of core–shell heterojunction materials is considered to be one of the effective strategies for designing highly active photocatalysts. Here, the Step-scheme (S-scheme) heterojunction photocatalyst is firmly grown by in situ phosphating. The calcination method uses MoO3 nanoparticles as the substrate, and the surface of MoO3 is phosphatized and etched gradually from the outside to the inside using the phosphine gas. The introduced phosphorus atoms can replace MoO3 oxygen atoms to form Mo–P bonds to generate molybdenum phosphide. The interface interaction dominated by chemical bonds has a stronger interface interaction force, which can promote the interface charge transfer leading to optimizing the MoP@MoO3 core–shell composite material, adjusting the quality of sodium hypophosphite, and phosphating MoO3 to varying degrees, producing the best hydrogen production H2 evolution rate is 10 000.02 μmol h−1 g−1. Density functional theory (DFT) calculations and a series of experiments were used to determine the S-scheme charge transfer mechanism in MoP@MoO3. This design provides a new idea for the introduction of surface-active sites and the construction of mixed anion photocatalysts. At the same time, a new design scheme is provided for the in situ construction of S-scheme interface heterojunction materials.


Recommended Literature
- [1] Water transport in plants as a catenary process
- [2] Squaramide-catalyzed asymmetric regioselective allylic alkylation of 4-aminopyrazolones with Morita–Baylis–Hillman carbonates†
- [3] Organic field effect transistors based on self-assembling core-modified peptidic polymers†
- [4] Robust hydrophobic gold, glass and polypropylene surfaces obtained through a nanometric covalently bound organic layer†
- [5] Co/NHPI-mediated aerobic oxygenation of benzylic C–H bonds in pharmaceutically relevant molecules†
- [6] Note on G. S. Cox's paper on cider-vinegar
- [7] Self-assembly of melem on Ag(111)—emergence of porous structures based on amino-heptazine hydrogen bonds
- [8] Broadband emissions from Lu2Mg2Al2Si2O12:Ce3+ plate ceramic phosphors enable a high color-rendering index for laser-driven lighting
- [9] Interactions between 2,4-bis-pteridine-1,5-benzodiazepine and group 12 dihalides: synthesis, spectral and XRD structural studies and theoretical calculations†
- [10] Contents list










